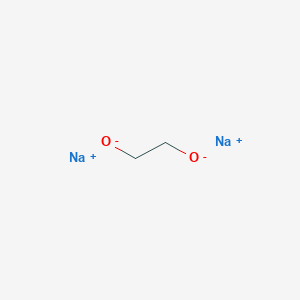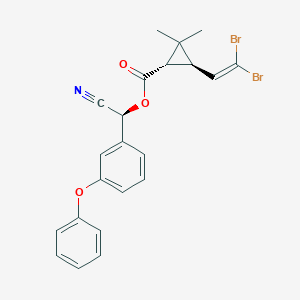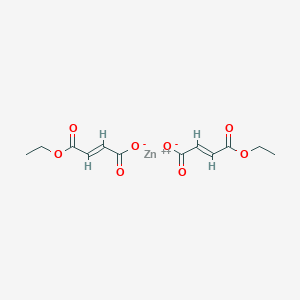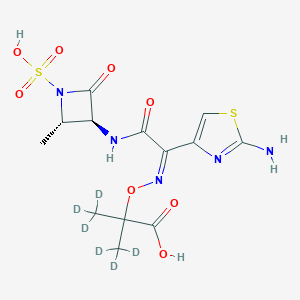
1,2-Ethanediol Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol Disodium Salt, also known as Disodium Ethylene Glycol or Ethylene Glycol Disodium Salt, is a chemical compound with the molecular formula C2H4Na2O2 . Its molecular weight is 106.03 g/mol .
Molecular Structure Analysis
The molecular structure of 1,2-Ethanediol Disodium Salt consists of two sodium atoms (Na), two carbon atoms ©, four hydrogen atoms (H), and two oxygen atoms (O) . The structure of its parent compound, 1,2-Ethanediol, is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,2-Ethanediol Disodium Salt is a solid substance that should be stored at room temperature . The parent compound, 1,2-Ethanediol, has a molecular weight of 62.0678 g/mol .Applications De Recherche Scientifique
Material Science : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of 1,2-ethanediol, is identified as a potential anode material for rechargeable sodium ion batteries. It exhibits an average operation voltage of 1.2 V, a reversible capacity of 265 mA hg(-1), and a long cycle life, making it a promising candidate for energy storage applications (Zhu, Li, Liang, Tao, & Chen, 2015).
Organic Synthesis : 1,2-Ethanediol disodium salt plays a role in the synthesis of 1-Aryl-1,2-ethanediols via the reduction of N-substituted Isatins. This process is useful for preparing biologically active compounds and has applications in organic chemistry (Chung, Kim, & Kim, 2003).
Radiotherapy : The synthesis of 32P-labeled disodium ethane-1-hydroxy-1,1-diphosphonate, derived from 1,2-ethanediol, is used for radiotherapeutic treatment of osseous tumors. This synthesis demonstrates high specific activity and purity, highlighting its potential in medical applications (McCreary, Tofe, & Francis, 1979).
Spectroscopy : Accurate spectroscopic parameters of 1,2-propanediol, related to 1,2-ethanediol, aid in searching for this molecule at millimeter and longer submillimeter wavelengths. This is significant in astronomy, particularly in sources where ethanediol was detected (Bossa, Ordu, Muller, Lewen, & Schlemmer, 2014).
Biocatalysis : Candida parapsilosis SYB-1 is a promising biocatalyst for producing S-1-phenyl-1,2-ethanediol with improved optical purity and yield. This makes it a valuable chiral building block in organic synthesis (Nie Yao, 2003).
Safety And Hazards
1,2-Ethanediol, the parent compound of 1,2-Ethanediol Disodium Salt, is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye or face protection .
Propriétés
IUPAC Name |
disodium;ethane-1,2-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQFSKAWABBDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Na2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediol Disodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)



![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)


![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)



